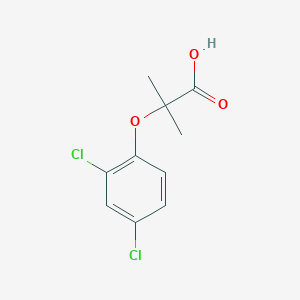

2-(2,4-ジクロロフェノキシ)-2-メチルプロパン酸

概要

説明

2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is an organic compound. It is a synthetic plant growth regulator that is highly toxic to most broad-leaved plants and relatively non-toxic to monocotyledonous plants . It is usually referred to by its ISO common name 2,4-D .

Synthesis Analysis

The synthesis of 2,4-Dichlorophenoxyacetic acid (2,4-D) from 2,4-dichlorophenol (2,4-DCP) and monochloroacetic acid (MCA) has been reported . The process is designed using a systematic methodology including a literature study, conceptual flow sheet, and process design in more depth .Molecular Structure Analysis

The molecular structure of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid is represented by the chemical formula C8H6Cl2O3 . It is an aromatic ether that is 2-hydroxypropanoic acid in which the hydroxy group at position 2 has been converted to its 2,4-dichlorophenyl ether .Chemical Reactions Analysis

The detection of 2,4-Dichlorophenoxyacetic acid can be achieved through electrochemical redox electron transfer reactions, making voltammetry an effective approach . The toxicity of the mixture of 2,4-D and 2,4-DCP to Q67 is increasing with the exposure time .Physical and Chemical Properties Analysis

2,4-Dichlorophenoxyacetic acid is a white to yellow powder with a melting point of 140.5 °C . It is soluble in organic solvents and has a molar mass of 221.04 g/mol .科学的研究の応用

環境科学と汚染制御

2-(2,4-ジクロロフェノキシ)-2-メチルプロパン酸、別名2,4-Dは、環境科学と汚染制御の分野において広範な研究の対象となっています . これは、人体と環境に対する毒性のために公衆の懸念を引き起こしている有機塩素系農薬です . この有機化合物を分解するために、高度酸化処理(AOP)が開発されてきました . 2,4-Dの分解はオゾン処理で非常に効率的です .

食品サンプルにおける蛍光検出

2,4-Dのための新しい蛍光アッセイは、共有結合有機骨格(COF)とMnO2ナノシートに基づいて開発されました . COFの蛍光は、MnO2ナノシートによって効果的に消光されます . この方法は、米、キビ、キュウリのサンプル中の2,4-Dを測定するために成功裏に使用されてきました .

植物成長調節

2,4-Dは、植物成長調整剤として応用されている合成オーキシンです . これは、老化したゴムの木のラテックス生産量を増やすために使用されます .

抗体開発

2,4-Dを検出する抗体は、免疫組織化学、ELISA、免疫細胞化学など、いくつかの科学的な用途で使用できます . 2,4-Dのためのモノクローナル抗体とポリクローナル抗体は、マウスとウサギで開発されました .

作用機序

Target of Action

The primary target of 2-(2,4-Dichlorophenoxy)-2-methylpropanoic acid, commonly referred to as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a class of plant hormones, and is used extensively as a weed killer on cereal crops and pastures . It is designed to mimic natural auxin at the molecular level .

Mode of Action

2,4-D operates by causing uncontrolled growth in broadleaf weeds, leading to their eventual death . It gets absorbed through the leaves and is transported to the meristem of the plant . According to the US Environmental Protection Agency, 2,4-D kills plants mainly by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Biochemical Pathways

The biochemical pathways affected by 2,4-D involve the degradation of the herbicide by biological agents . The role of bacteria, as well as the enzymes and genes that regulate the 2,4-D degradation, has been widely studied . The degradation process involves several steps, including the formation of 2,4-dichlorophenol (2,4-DCP), a main product of degradation .

Pharmacokinetics

The pharmacokinetics of 2,4-D involves its absorption, distribution, metabolism, and excretion (ADME). A study on rats showed that after oral administration of 2,4-D, the mean maximum serum concentration (Cmax) values and the area under the curve (AUC) values were dose-dependent . The clearance (Cl) values indicated that the compound was eliminated from the body at a rate dependent on the administered dose .

Result of Action

The result of 2,4-D’s action at the molecular and cellular level is the death of the target plants. The uncontrolled growth caused by 2,4-D leads to abnormalities in the plants’ growth patterns, damaging their vascular tissue and eventually leading to their death .

Action Environment

The action of 2,4-D is influenced by environmental factors. It is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-DCP, might be found in nature . The presence of 2,4-D residues in the environment represents a threat to humans and animals through drinking water . The indiscriminate use of 2,4-D represents a high polluting potential, and environmental problems related to the extensive use of this pesticide are of grave concern .

Safety and Hazards

特性

IUPAC Name |

2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCPZLUILSFNDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50290919 | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1914-66-5 | |

| Record name | 1914-66-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,4-dichlorophenoxy)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50290919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

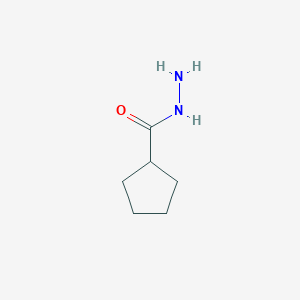

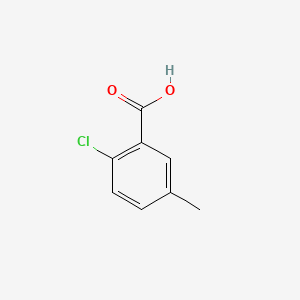

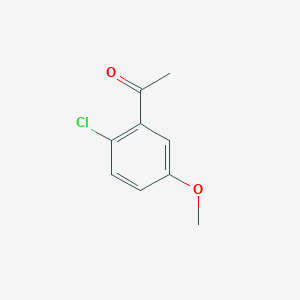

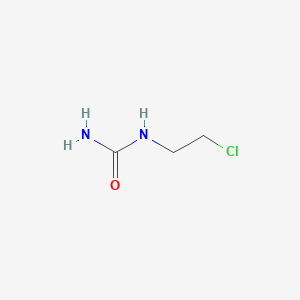

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

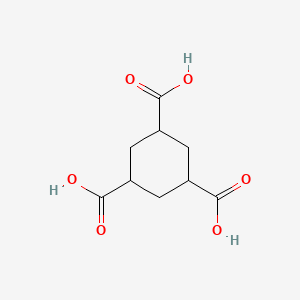

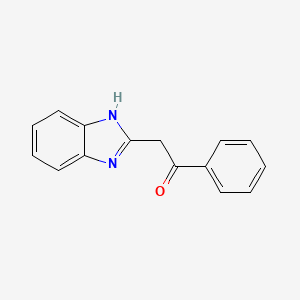

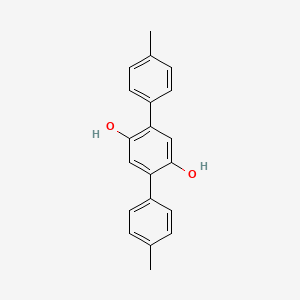

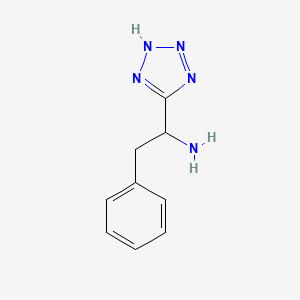

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[Methyl(phenyl)amino]-4-oxobutanoic acid](/img/structure/B1347259.png)

![3-{[(Pyridin-4-yl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B1347273.png)

![[4-Hydroxy-3-[1-hydroxy-2-(1-methyl-2,6-dioxopiperidin-4-yl)ethyl]-1,5-dimethylcyclohexyl] acetate](/img/structure/B1347276.png)